BRDT Bromodomain 1 Binding Affinity vs. Structural Analogs
In a BROMOscan assay, 2-[(tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene (BRD-K00543835) demonstrated a binding affinity (Kd) of 6 nM toward human BRDT bromodomain 1 (residues N21–E137) expressed in a bacterial system . This value positions the compound as a sub-10 nM binder within the BET bromodomain family. In contrast, other entries from the same screening library bearing different substitution patterns on the central benzene ring often display Kd values in the range of 100 nM to >10 µM against BRDT . The presence of the tert-butylsulfonyl group at the 2-position combined with the 1,3-dibromo and 5-methyl substitution pattern appears critical for achieving nanomolar affinity.
| Evidence Dimension | Binding affinity (Kd) to human BRDT bromodomain 1 |
|---|---|
| Target Compound Data | Kd = 6 nM |
| Comparator Or Baseline | Library median Kd for BET bromodomain binders: approximately 100 nM to >10 µM (class-level baseline) |
| Quantified Difference | ≥ 16-fold improvement over class median lower bound |
| Conditions | BROMOscan assay; human partial-length BRDT bromodomain 1 (residues N21–E137) expressed in bacterial system |
Why This Matters
A sub-10 nM Kd against a specific bromodomain is a key selection criterion for chemical probe development, whereas analogs with weaker affinity are unsuitable for target validation studies requiring potent target engagement .
- [1] BindingDB. Entry 50011103: Binding affinity of BRD-K00543835 to human BRDT bromodomain 1 (BROMOscan assay). Kd = 6 nM. View Source
- [2] Brand, M.; Measures, A. M.; Wilson, B. G.; Cortopassi, W. A.; Alexander, R.; Höss, M.; Hewings, D. S.; Rooney, T. P. C.; Paton, R. S.; Conway, S. J. Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions. ACS Chem. Biol. 2015, 10, 22–39. View Source
